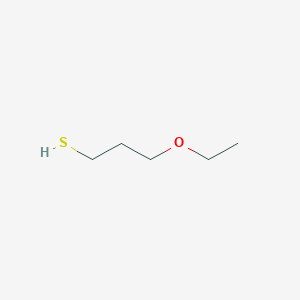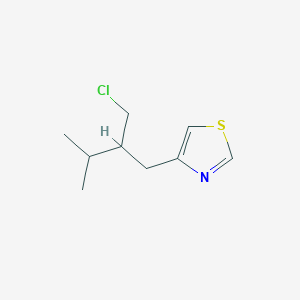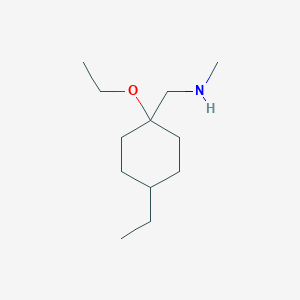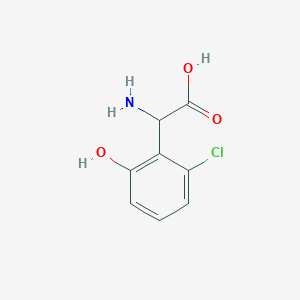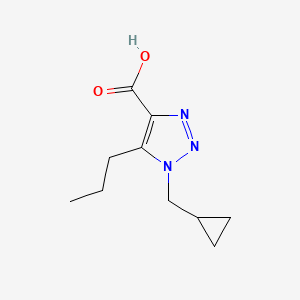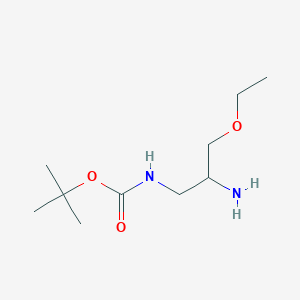
Tert-butyl (2-amino-3-ethoxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-amino-3-ethoxypropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its tert-butyl group, an amino group, and an ethoxypropyl chain, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-amino-3-ethoxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-3-ethoxypropanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and in-line monitoring ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2-amino-3-ethoxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, primary amines, and substituted carbamates, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl (2-amino-3-ethoxypropyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of prodrugs, where the carbamate group is cleaved in vivo to release the active drug.
Industry: Applied in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-amino-3-ethoxypropyl)carbamate involves the cleavage of the carbamate group under acidic or enzymatic conditions, releasing the free amine. This process is crucial in its role as a protecting group in organic synthesis. The molecular targets and pathways involved include:
Enzymatic Cleavage: Enzymes such as esterases can hydrolyze the carbamate group.
Acidic Conditions: Strong acids like trifluoroacetic acid (TFA) can protonate the carbamate, leading to its cleavage and release of the amine.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (2-aminoethoxy)carbamate
- Tert-butyl (3-(methylamino)propyl)carbamate
- Tert-butyl (2-amino-3-hydroxypropyl)carbamate
Uniqueness
Tert-butyl (2-amino-3-ethoxypropyl)carbamate is unique due to its ethoxypropyl chain, which provides additional flexibility and reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific steric and electronic properties.
Propiedades
Fórmula molecular |
C10H22N2O3 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
tert-butyl N-(2-amino-3-ethoxypropyl)carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-5-14-7-8(11)6-12-9(13)15-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13) |
Clave InChI |
TUPZGETZQBBJAC-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(CNC(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


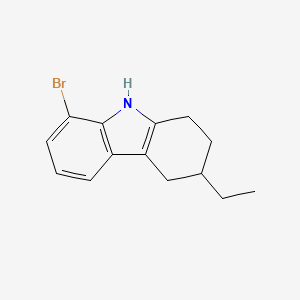

![3-(Chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B13634586.png)
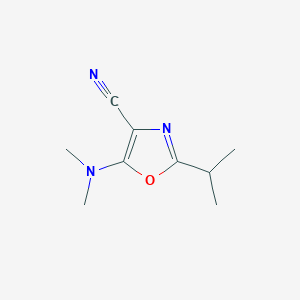
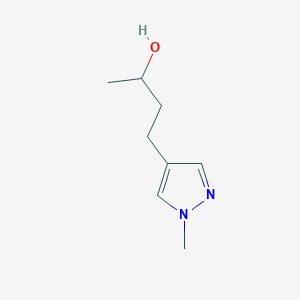
![2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione](/img/structure/B13634600.png)
